molecular formula C18H20N2O2S B11106006 O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} dimethylcarbamothioate

O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} dimethylcarbamothioate

Cat. No.: B11106006
M. Wt: 328.4 g/mol
InChI Key: KFXRAZJERUBIRJ-UHFFFAOYSA-N
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Description

1-[(4-{[(DIMETHYLAMINO)CARBOTHIOYL]OXY}BENZOYL)AMINO]-2,3-DIMETHYLBENZENE is an organic compound with a complex structure that includes both aromatic and amide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-{[(DIMETHYLAMINO)CARBOTHIOYL]OXY}BENZOYL)AMINO]-2,3-DIMETHYLBENZENE typically involves multiple steps. One common route includes the following steps:

    Formation of the amide bond: This can be achieved by reacting 4-aminobenzoic acid with 2,3-dimethylbenzoyl chloride in the presence of a base such as triethylamine.

    Introduction of the dimethylaminocarbothioyl group: This step involves the reaction of the intermediate product with dimethylamine and carbon disulfide under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-{[(DIMETHYLAMINO)CARBOTHIOYL]OXY}BENZOYL)AMINO]-2,3-DIMETHYLBENZENE can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions.

    Reduction: The amide and thioamide functionalities can be reduced to their corresponding amines and thiols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or quinones.

    Reduction: Products include primary amines and thiols.

    Substitution: Products depend on the substituent introduced, such as brominated or nitrated derivatives.

Scientific Research Applications

1-[(4-{[(DIMETHYLAMINO)CARBOTHIOYL]OXY}BENZOYL)AMINO]-2,3-DIMETHYLBENZENE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism by which 1-[(4-{[(DIMETHYLAMINO)CARBOTHIOYL]OXY}BENZOYL)AMINO]-2,3-DIMETHYLBENZENE exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as proteins or nucleic acids. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(DIMETHYLAMINO)CARBOTHIOYL]OXYBENZOIC ACID
  • 2,3-DIMETHYLBENZOIC ACID
  • N,N-DIMETHYLTHIOUREA

Uniqueness

1-[(4-{[(DIMETHYLAMINO)CARBOTHIOYL]OXY}BENZOYL)AMINO]-2,3-DIMETHYLBENZENE is unique due to the combination of its structural features, which include both aromatic and amide functionalities, as well as the presence of a dimethylaminocarbothioyl group. This combination of features can impart specific chemical reactivity and biological activity that may not be present in similar compounds.

Properties

Molecular Formula

C18H20N2O2S

Molecular Weight

328.4 g/mol

IUPAC Name

O-[4-[(2,3-dimethylphenyl)carbamoyl]phenyl] N,N-dimethylcarbamothioate

InChI

InChI=1S/C18H20N2O2S/c1-12-6-5-7-16(13(12)2)19-17(21)14-8-10-15(11-9-14)22-18(23)20(3)4/h5-11H,1-4H3,(H,19,21)

InChI Key

KFXRAZJERUBIRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)OC(=S)N(C)C)C

Origin of Product

United States

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